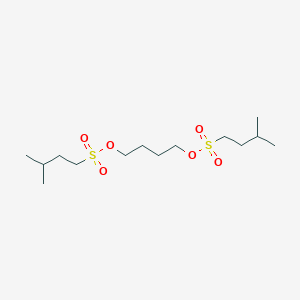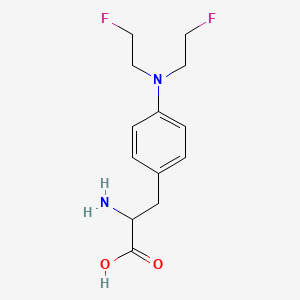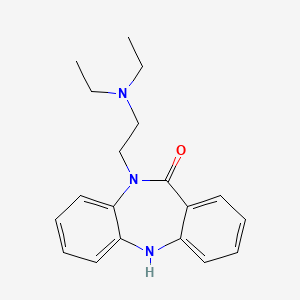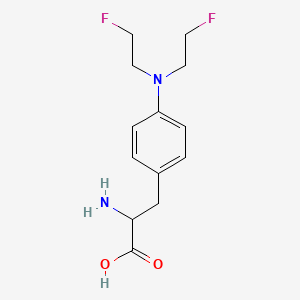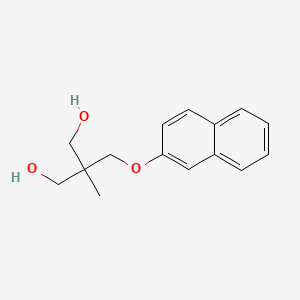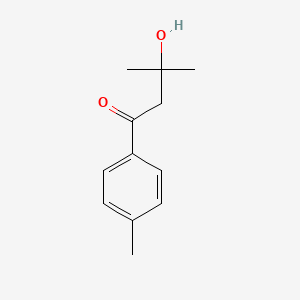
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
化学反応の分析
Types of Reactions
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxamide groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzazepine derivatives.
科学的研究の応用
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels that play a role in neurological and psychiatric processes. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
1,2,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
Thioamides: Used in the treatment of hyperthyroidism.
5-Arylazothiazoles: Studied for their antimicrobial activity.
Uniqueness
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide is unique due to its specific structural features, such as the combination of a benzazepine core with a sulfonyl and carboxamide group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
21856-10-0 |
|---|---|
分子式 |
C17H17ClN2O3S |
分子量 |
364.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-7-16(8-6-15)24(22,23)19-17(21)20-11-9-13-3-1-2-4-14(13)10-12-20/h1-8H,9-12H2,(H,19,21) |
InChIキー |
FSZNYORWSWCYLN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)


![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
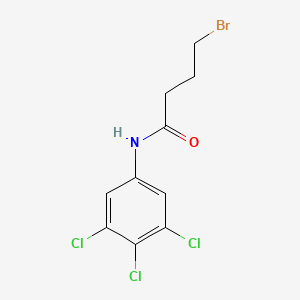
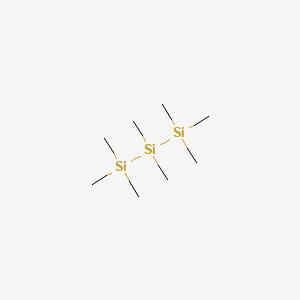
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
